molecular formula C7H4BrF3O2 B8033053 2-Bromo-6-(trifluoromethoxy)phenol

2-Bromo-6-(trifluoromethoxy)phenol

Cat. No.: B8033053
M. Wt: 257.00 g/mol
InChI Key: MOPYTFHLCCNQMF-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)phenol is a halogenated phenol compound identified by CAS Number 1805029-55-3 and molecular formula C7H4BrF3O2 . It has a molecular weight of 257.00 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. Its molecular structure, featuring both a bromine atom and a trifluoromethoxy group on the phenol ring, makes it a valuable substrate for further functionalization, particularly through metal-catalyzed cross-coupling reactions such as Suzuki reactions, which are used to create more complex biaryl and heterobiaryl structures . Such intermediates are crucial in the development of potential therapeutic agents, as evidenced by their role in the synthesis of novel chemical classes like nitroimidazooxazines, which are investigated for the treatment of neglected diseases . Furthermore, substituted phenols of this type are key precursors in the preparation of trifluoromethyl-substituted diphenyl ethers, a class of compounds with known applications in the development of agrochemicals and herbicides . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPYTFHLCCNQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 6 Trifluoromethoxy Phenol and Its Precursors

Strategies for Regioselective Bromination of Trifluoromethoxyphenols

Achieving the desired 2-bromo-6-(trifluoromethoxy)phenol isomer necessitates precise control over the bromination of the starting trifluoromethoxyphenol. The directing effects of the hydroxyl and trifluoromethoxy groups play a crucial role in determining the position of the incoming bromine atom.

Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic bromination is a fundamental and widely used method for introducing bromine onto an aromatic ring. nih.govlibretexts.org The reactivity and regioselectivity of this reaction are heavily influenced by the nature of the substituents already present on the ring. nih.govrsc.org In the case of trifluoromethoxyphenols, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group. nih.govwikipedia.org This interplay of electronic effects dictates the outcome of the bromination.

The hydroxyl group's strong activating nature typically directs the incoming electrophile to the positions ortho and para to it. wikipedia.org When 3-(trifluoromethoxy)phenol (B139506) is subjected to electrophilic bromination, a mixture of isomers can be expected. For instance, the reaction of 3-trifluoromethylphenol with bromine in dichloromethane (B109758) can lead to a mixture of 2-bromo-3-trifluoromethylphenol and 2-bromo-5-trifluoromethylphenol. chemicalbook.com A similar outcome can be anticipated for 3-(trifluoromethoxy)phenol due to the analogous electronic properties of the trifluoromethyl and trifluoromethoxy groups. wikipedia.org

To enhance regioselectivity, various brominating agents and conditions can be employed. N-Bromosuccinimide (NBS) is a common reagent for electrophilic bromination and can offer improved selectivity compared to molecular bromine, sometimes with the aid of a catalyst or specific solvent systems. nih.govresearchgate.net For phenols, reagents like tetraalkylammonium tribromides are known to favor para-bromination. researchgate.net However, to achieve the desired ortho-bromination to produce this compound from 2-(trifluoromethoxy)phenol (B1304643), careful selection of reagents and reaction conditions is paramount to overcome the steric hindrance from the adjacent trifluoromethoxy group.

Table 1: Reagents and Conditions for Electrophilic Aromatic Bromination

Brominating AgentCatalyst/SolventTypical Regioselectivity for PhenolsReference
Bromine (Br₂)DichloromethaneMixture of ortho and para isomers chemicalbook.com
N-Bromosuccinimide (NBS)Acetonitrile, THF, or with silica (B1680970) gelOften para-selective, but can be tuned nih.govresearchgate.net
Tetraalkylammonium tribromides-Highly para-selective researchgate.net

Directed Ortho-Metalation (DoM) and Subsequent Bromination

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. uwindsor.cabaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a bromine source, to achieve exclusive ortho-substitution. wikipedia.org

For phenolic substrates, the hydroxyl group itself can act as a DMG, although its acidity requires the use of at least two equivalents of the organolithium reagent. Alternatively, the hydroxyl group can be protected with a suitable group that also functions as a potent DMG. The tetrahydropyranyl (THP) ether is one such protecting group known to direct lithiation to the ortho position. researchgate.net

In the context of synthesizing this compound, one could envision starting with 2-(trifluoromethoxy)phenol. After protecting the hydroxyl group, DoM would be performed using a strong lithium base like n-butyllithium or sec-butyllithium, followed by quenching with an electrophilic bromine source such as 1,2-dibromoethane (B42909) or hexabromoethane. This approach would theoretically yield the desired this compound with high regioselectivity.

Approaches for the Introduction of the Trifluoromethoxy Group onto Brominated Phenolic Scaffolds

An alternative synthetic pathway involves introducing the trifluoromethoxy group onto a pre-existing brominated phenol (B47542). This strategy can be advantageous if the required brominated phenol is readily available or if the regioselective bromination of the trifluoromethoxyphenol proves challenging.

Nucleophilic Trifluoromethoxylation of Halogenated Aromatics

The direct introduction of a trifluoromethoxy group via nucleophilic substitution is a challenging transformation. The trifluoromethoxide anion is a relatively poor nucleophile. nih.gov However, methods have been developed to effect this transformation, often requiring activated aromatic systems or the use of specific reagents. One such reagent is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can displace leaving groups like triflates under mild conditions. nih.gov While direct nucleophilic aromatic substitution of a bromide with a trifluoromethoxide source is generally difficult, it might be feasible under specific, forcing conditions or with the aid of a suitable catalyst.

O-Trifluoromethylation of Phenols

A more common and practical approach is the O-trifluoromethylation of a pre-existing phenol. cas.cn This involves the reaction of a phenol with a trifluoromethylating agent. A variety of such reagents have been developed, each with its own advantages and limitations.

One notable method involves a two-step sequence of O-carboxydifluoromethylation followed by decarboxylative fluorination. cas.cnnih.gov In this process, the phenol is first reacted with sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid. This intermediate is then treated with a silver catalyst and a fluorinating agent like Selectfluor to yield the desired aryl trifluoromethyl ether. cas.cnnih.gov This method has been shown to be applicable to a range of phenols, including those with halogen substituents. cas.cn

Electrochemical methods have also emerged as a green and efficient way to achieve O-trifluoromethylation. researchgate.net Anodic oxidation of sodium trifluoromethanesulfinate (Langlois reagent) can directly trifluoromethylate electron-deficient phenols in good yields. researchgate.net Given that 2-bromophenol (B46759) is electron-deficient due to the bromine atom, this electrochemical approach could be a viable route to this compound.

Table 2: Reagents for O-Trifluoromethylation of Phenols

Reagent/MethodKey FeaturesReference
Sodium bromodifluoroacetate followed by Ag-catalyzed decarboxylative fluorinationTwo-step process, uses readily available reagents cas.cnnih.gov
Electrochemical oxidation of Langlois reagentOne-step, green method, suitable for electron-deficient phenols researchgate.net

Oxidative Desulfurization-Fluorination Pathways

Oxidative desulfurization-fluorination provides another powerful route to aryl trifluoromethyl ethers. mdpi.comresearchmap.jp This method typically involves the conversion of a phenol into a dithiocarbonate, which is then subjected to oxidative fluorination. elsevierpure.com

The phenol is first reacted to form an S-methyl xanthate. This xanthate intermediate is then treated with a fluorinating agent, such as a combination of pyridine-HF and an N-haloimide (e.g., 1,3-dibromo-5,5-dimethylhydantoin), to generate the trifluoromethyl ether. mdpi.com More recently, milder and more user-friendly fluorinating systems like XtalFluor-E in combination with an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) have been developed for this transformation. mdpi.comnih.gov This two-step sequence is applicable to a broad range of phenols and heteroaromatic alcohols. nih.gov

Starting with 2-bromophenol, this two-step xanthate formation and subsequent oxidative desulfurization-fluorination would be a plausible and effective strategy for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a specialized halogenated aromatic compound, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework to make chemical processes safer, more efficient, and environmentally benign. For this particular compound, the focus lies on two main stages: the formation of the aryl trifluoromethyl ether precursor and the subsequent electrophilic bromination of the aromatic ring. The application of green principles aims to mitigate the hazards and waste associated with traditional synthetic routes. digitellinc.comnih.gov

Key green chemistry considerations for this synthesis include the use of less hazardous reagents, employment of catalytic methods over stoichiometric ones, prevention of waste, and the use of safer solvents and reaction conditions. acs.org Traditional methods for both trifluoromethoxylation and bromination often involve harsh chemicals, toxic solvents, and produce significant waste streams, making them targets for green innovation.

Precursor Synthesis: Greener Approaches to 2-(trifluoromethoxy)phenol

The introduction of the trifluoromethoxy (-OCF₃) group onto a phenol is a critical step in forming the precursor. Historically, methods for creating aryl trifluoromethyl ethers relied on harsh and toxic reagents. nih.govescholarship.org However, newer protocols focus on milder conditions and more manageable reagents. One improved, two-step procedure involves the conversion of phenols to xanthate intermediates using newly developed imidazolium (B1220033) salts. These xanthates are then converted to the desired aryl trifluoromethyl ethers under mild conditions, avoiding many of the hazardous reagents used in older methods. nih.govescholarship.orgacs.org This approach is operationally simple and demonstrates a higher tolerance for diverse functional groups, which aligns with the green chemistry principle of reducing derivatives.

Bromination: A Shift from Hazardous Reagents to Sustainable Alternatives

The bromination of the 2-(trifluoromethoxy)phenol precursor is a pivotal step. Conventional electrophilic aromatic substitution often employs molecular bromine (Br₂), a substance that is highly toxic, corrosive, and difficult to handle. wordpress.com Its use typically requires halogenated solvents like carbon tetrachloride (CCl₄), which are themselves environmentally persistent and hazardous. wku.edu

Green chemistry offers several more sustainable pathways for the bromination of phenols and other activated aromatic rings, which are directly applicable to the synthesis of this compound.

Alternative Brominating Agents: A significant improvement is the replacement of molecular bromine with solid, stable, and safer N-halo-succinimides, such as N-bromosuccinimide (NBS). wordpress.comwku.educambridgescholars.com NBS is easier to handle and often allows for greater regioselectivity, reducing the formation of unwanted byproducts. wku.edu Other alternatives include N-bromosacharin (NBSac) and quaternary ammonium (B1175870) tribromides, the latter of which can be used in solvent-free conditions, further enhancing the green credentials of the process. iau.irresearchgate.net

In Situ Generation of Bromine: Oxidative bromination methods generate the reactive bromine species in situ from a more benign bromide source, which minimizes the handling and transport of hazardous Br₂. A common system uses a combination of hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr), with water as the only byproduct. researchgate.netrsc.org Other systems include using alkali metal bromides (like KBr) with an oxidant such as potassium bromate (B103136) (KBrO₃) or Oxone. researchgate.netorganic-chemistry.org These reactions can often be performed in greener solvents like water or ethanol. researchgate.netrsc.orgrsc.org

Catalytic and Solvent-Free Approaches: The use of heterogeneous catalysts, such as zeolites, represents a major advancement. acs.orgfigshare.com For instance, an Fe₂O₃/zeolite system can catalyze the bromination of aromatic compounds; these catalysts are often cost-effective, easy to handle, and recyclable, which adheres to the principles of catalysis and waste prevention. rsc.org Zeolites like HZSM-5 have been used effectively for phenol bromination, offering high yields and the potential for catalyst reuse. iau.ir Furthermore, solvent-free methods, sometimes assisted by microwave irradiation, provide excellent yields in short reaction times and eliminate solvent waste entirely. researchgate.net

Photocatalysis: Emerging techniques such as visible-light photoredox catalysis offer an exceptionally mild and efficient route for bromination. These reactions can proceed at room temperature using a catalyst like Ru(bpy)₃Cl₂, generating the brominating agent from a source like CBr₄ with high selectivity. beilstein-journals.org

The following table summarizes the comparison between traditional and greener bromination methods applicable to the synthesis of this compound, based on findings for similar phenolic substrates.

Table 1: Comparison of Traditional vs. Green Bromination Methods for Phenolic Compounds

MethodBrominating Agent(s)Solvent/ConditionsKey Green AdvantagesReference
TraditionalMolecular Bromine (Br₂)Dichloromethane, CCl₄None; hazardous reagent and solvent. wordpress.com
Solid ReagentN-Bromosuccinimide (NBS)Water, AcetonitrileSafer, solid reagent; avoids Br₂; can use greener solvents. wordpress.comwku.eduresearchgate.net
Oxidative (In Situ)H₂O₂-HBrWater, EthanolAvoids handling Br₂; water is the only byproduct. researchgate.netrsc.org
Catalytic (Heterogeneous)NBSac / HZSM-5 ZeoliteTetrahydrofuran (THF)Recyclable catalyst; high yield and selectivity. iau.ir
Solvent-FreeQuaternary Ammonium TribromidesSolvent-free, MicrowaveEliminates solvent waste; rapid reaction times. researchgate.net
PhotocatalyticCBr₄ / Ru(bpy)₃Cl₂Acetonitrile, Blue LEDsVery mild conditions (room temp); high efficiency. beilstein-journals.org

By adopting these greener methodologies, the synthesis of this compound can be made substantially more sustainable, aligning with modern principles of chemical manufacturing that prioritize safety and environmental protection.

List of Mentioned Chemical Compounds

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Trifluoromethoxy Phenol

Halogen-Based Transformations (Bromine at C-2)

The bromine atom at the C-2 position of 2-Bromo-6-(trifluoromethoxy)phenol is a key site for a variety of chemical transformations. Its reactivity is influenced by the presence of the electron-withdrawing trifluoromethoxy group and the adjacent hydroxyl group. These features allow for a range of reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, making it a valuable intermediate in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the C-2 position of this compound serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling is a widely used cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their derivatives. wikipedia.orgnih.gov

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C-2 position. The general reaction involves the coupling of the aryl bromide with a boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.org The trifluoromethoxy group, being electron-withdrawing, can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Coupling PartnerCatalyst SystemBaseSolventProduct
Arylboronic acidPd(PPh₃)₄K₂CO₃Dioxane2-Aryl-6-(trifluoromethoxy)phenol
Alkylboronic esterCataXCium A Pd G3K₃PO₄Toluene/Water2-Alkyl-6-(trifluoromethoxy)phenol
Heteroarylboronic acidPdCl₂(dppf)Cs₂CO₃THF2-Heteroaryl-6-(trifluoromethoxy)phenol

This table is illustrative and specific conditions may vary based on the exact substrates and desired product.

Detailed research has shown that the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, CataXCium A Pd G3 has been identified as an effective catalyst system for the Suzuki–Miyaura cross-couplings of ortho-bromoanilines, which share some structural similarities with the target compound. nih.gov The reaction is generally robust and can be performed on a gram scale. nih.gov

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the synthesis of arylalkynes. wikipedia.org

For this compound, the Sonogashira coupling enables the introduction of an alkynyl group at the C-2 position. The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org Copper-free Sonogashira protocols have also been developed to prevent the dimerization of the terminal alkyne. thalesnano.com

Table 2: Typical Conditions for Sonogashira Coupling

AlkyneCatalyst SystemBaseSolventProduct
PhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF2-(Phenylethynyl)-6-(trifluoromethoxy)phenol
TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIi-Pr₂NHToluene2-((Trimethylsilyl)ethynyl)-6-(trifluoromethoxy)phenol

This table represents typical conditions and may be adapted for specific substrates.

The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. libretexts.org The presence of the electron-withdrawing trifluoromethoxy group can enhance the reactivity of the C-2 bromine atom.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

This method allows for the synthesis of 2-amino-6-(trifluoromethoxy)phenol (B581549) derivatives by coupling the parent compound with a wide variety of primary and secondary amines. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orgorganic-chemistry.org

Table 3: General Parameters for Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventProduct
Primary AlkylaminePd₂(dba)₃ / XPhosNaOtBuToluene2-(Alkylamino)-6-(trifluoromethoxy)phenol
Secondary ArylaminePd(OAc)₂ / RuPhosK₃PO₄Dioxane2-(Diaryl/Alkyl-aryl)amino-6-(trifluoromethoxy)phenol
N-Heterocycles[Pd(cinnamyl)Cl]₂ / Mor-DalPhosCs₂CO₃Water2-(Heterocyclyl)-6-(trifluoromethoxy)phenol

The choice of catalyst, ligand, and base is critical and depends on the specific amine used.

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates. wikipedia.org Solvent-free and aqueous conditions have also been developed, making the reaction more environmentally friendly. researchgate.net

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the bromine atom at the C-2 position of this compound can participate in a variety of other transition metal-catalyzed coupling reactions. These reactions offer alternative pathways for C-C and C-heteroatom bond formation.

For example, nickel-catalyzed cross-coupling reactions, such as the Negishi coupling (with organozinc reagents), can be employed. ustc.edu.cn Nickel catalysis can sometimes offer different reactivity and selectivity compared to palladium. ustc.edu.cn Additionally, copper-catalyzed reactions, reminiscent of the Ullmann condensation, can be used to form C-O, C-S, and C-N bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. ustc.edu.cn

Recent advances have also explored the use of multimetallic catalysis, where the synergistic cooperation of two different metal catalysts can enable transformations that are not possible with a single metal. nih.gov For instance, a combination of nickel and palladium catalysts has been used for the cross-coupling of aryl bromides with aryl triflates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com

The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, which, along with the phenolic hydroxyl group, can activate the aromatic ring of this compound towards nucleophilic attack. The SNAr reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.com

In the case of this compound, the trifluoromethoxy group is ortho to the bromine atom, which is a favorable position for activating the ring for SNAr. A variety of nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion.

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

NucleophileReagentConditionsProduct
MethoxideNaOMeDMF, Heat2-Methoxy-6-(trifluoromethoxy)phenol
ThiophenoxidePhSNaNMP, Heat2-(Phenylthio)-6-(trifluoromethoxy)phenol
Ammonia (B1221849)NH₃High Pressure, Heat2-Amino-6-(trifluoromethoxy)phenol

These are proposed reactions based on the principles of SNAr and may require experimental optimization.

The rate of SNAr reactions is often dependent on the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I, which is the opposite of what is observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate.

This reaction is generally carried out at low temperatures using organolithium reagents, such as n-butyllithium (n-BuLi). The mechanism is believed to involve the formation of an "ate complex" where the nucleophilic alkyl group from the organolithium reagent attacks the electrophilic bromine atom. This is followed by the expulsion of butyl bromide to yield the lithiated phenol (B47542).

However, a significant consideration for this substrate is the presence of the acidic phenolic proton. The organolithium reagent is a strong base and will readily deprotonate the hydroxyl group. Therefore, at least two equivalents of the organolithium reagent are required: the first to deprotonate the phenol and the second to perform the halogen-metal exchange.

An alternative and often milder method involves the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent. This can facilitate the bromine-magnesium exchange under less cryogenic conditions compared to organolithiums.

The resulting organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, allowing for the introduction of various functional groups at the 2-position.

Table 1: Reagents for Halogen-Metal Exchange

ReagentTypical ConditionsComments
n-Butyllithium (n-BuLi)Anhydrous THF or diethyl ether, -78 °CRequires at least two equivalents due to the acidic phenolic proton.
sec-Butyllithium (s-BuLi)Anhydrous THF or diethyl ether, -78 °CMore reactive than n-BuLi; may offer advantages in some cases.
tert-Butyllithium (t-BuLi)Anhydrous THF or diethyl ether, -78 °CVery strong base and highly reactive; may lead to side reactions.
i-PrMgCl·LiClAnhydrous THF, 0 °C to room temp.Milder conditions, good functional group tolerance.

Hydroxyl Group Reactivity (Phenolic -OH)

The phenolic hydroxyl group in this compound is a key site of reactivity, participating in etherification, esterification, and influencing the molecule's oxidation and reduction pathways.

Etherification of the phenolic hydroxyl group is a common transformation. The Williamson ether synthesis is a widely employed method for this purpose. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Given the acidity of the phenolic proton, a variety of bases can be used for deprotonation, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K2CO3). The choice of base and solvent can be critical to the success of the reaction, especially when considering potential side reactions.

Table 2: Conditions for Williamson Ether Synthesis of this compound Derivatives

Alkylating AgentBaseSolventProduct
Methyl iodide (CH₃I)K₂CO₃Acetone or DMF2-Bromo-1-methoxy-3-(trifluoromethoxy)benzene
Ethyl bromide (CH₃CH₂Br)NaHTHF or DMF2-Bromo-1-ethoxy-3-(trifluoromethoxy)benzene
Benzyl chloride (C₆H₅CH₂Cl)Cs₂CO₃Acetonitrile1-(Benzyloxy)-2-bromo-3-(trifluoromethoxy)benzene

Direct esterification of phenols with carboxylic acids is generally inefficient. Therefore, more reactive acylating agents are typically used to form esters of this compound. Acyl chlorides and acid anhydrides are common choices for this transformation. libretexts.orglibretexts.org

The reaction with an acyl chloride, such as ethanoyl chloride, proceeds readily to form the corresponding phenyl ester and hydrogen chloride. libretexts.orgchemguide.co.uk To enhance the reaction rate, especially with less reactive acyl chlorides, the phenol can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org

Similarly, acid anhydrides, like ethanoic anhydride, can be used for the acylation of the phenolic hydroxyl group, often requiring warming to proceed at a reasonable rate.

Table 3: Reagents for Esterification of this compound

Acylating AgentConditionsProduct
Ethanoyl chlorideRoom temperature or with pyridine (B92270) as a catalystPhenyl ethanoate derivative
Benzoyl chlorideWith NaOH to form phenoxide firstPhenyl benzoate (B1203000) derivative
Ethanoic anhydrideGentle warmingPhenyl ethanoate derivative

The phenolic ring of this compound is susceptible to oxidation. smolecule.com Common oxidizing agents can convert phenols into quinones. openstax.org For this specific substrate, oxidation would likely lead to a substituted ortho- or para-benzoquinone, depending on the reaction conditions and the directing effects of the substituents. However, the presence of the electron-withdrawing trifluoromethoxy group can make the ring less susceptible to oxidation compared to electron-rich phenols.

Regarding reduction, the aromatic ring of phenols can be reduced under certain conditions. The Birch reduction, which employs a solution of an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol, is a classic method for the partial reduction of aromatic rings. pitt.eduyoutube.com For phenols with electron-withdrawing groups, the reduction typically occurs at the ipso and para positions. youtube.com In the case of this compound, this would lead to a non-conjugated cyclohexadiene derivative. Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., platinum, palladium, or rhodium) can also be used to reduce the aromatic ring, typically to a cyclohexanol (B46403) derivative, although this often requires forcing conditions. The bromine atom can also be subject to reduction (hydrodebromination) under various conditions, for example, with catalytic hydrogenation or using reducing agents like tributyltin hydride.

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful electron-withdrawing substituent that significantly influences the properties and reactivity of the aromatic ring.

The trifluoromethoxy group is known for its high thermal and chemical stability. nih.gov It is generally resistant to many common reagents, including acids, bases, and oxidizing and reducing agents that might transform other parts of the molecule. This stability makes it a valuable substituent in the design of robust molecules.

The strong electron-withdrawing nature of the -OCF₃ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts acylation more difficult and directing incoming electrophiles to the meta position. vaia.com Conversely, it activates the ring towards nucleophilic aromatic substitution, although the presence of the bromine and hydroxyl groups complicates this reactivity.

Direct functionalization of the trifluoromethoxy group itself is challenging due to the strength of the C-F bonds. However, recent advances in synthetic methodology have shown that under specific catalytic conditions, the C-F bonds of a trifluoromethyl group can be activated for further reactions, though this is not yet a common transformation for the trifluoromethoxy group. researchgate.net For most synthetic purposes, the trifluoromethoxy group on this compound is considered a stable and unreactive spectator group that modulates the reactivity of the other functional sites on the molecule.

Electrophilic Aromatic Substitution on the Phenolic Ring (beyond bromination)

The regioselectivity of electrophilic aromatic substitution on this compound is a complex interplay of the directing effects of the three substituents and steric hindrance.

Hydroxyl Group (-OH): As a strongly activating ortho-, para-director, the hydroxyl group donates electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack. This directing effect is the most dominant.

Bromo Group (-Br): This group is a deactivating ortho-, para-director. While it withdraws electron density inductively (-I effect), it can donate electron density through resonance (+M effect) via its lone pairs.

Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect), making it a deactivating meta-director.

Considering the positions of the existing substituents (hydroxyl at C1, bromo at C2, and trifluoromethoxy at C6), the potential sites for electrophilic attack are C3, C4, and C5.

The hydroxyl group strongly directs ortho and para. The position para to the hydroxyl group (C4) is the most likely site for substitution. The ortho positions to the hydroxyl group are C2 and C6, which are already substituted.

The bromo group at C2 directs ortho and para. Its para position is C5, and its ortho position is C3.

The trifluoromethoxy group at C6 is a meta-director, which would direct an incoming electrophile to C2 and C4. Since C2 is already substituted, this further supports substitution at the C4 position.

Therefore, the combined electronic effects of the three substituents strongly favor electrophilic substitution at the C4 position, which is para to the strongly activating hydroxyl group and meta to the deactivating trifluoromethoxy group. Steric hindrance from the adjacent bromo and trifluoromethoxy groups would also disfavor substitution at the C3 and C5 positions, respectively.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentElectronic EffectDirecting Preference
-OHActivating (+M > -I)Ortho, Para
-BrDeactivating (-I > +M)Ortho, Para
-OCF3Deactivating (-I)Meta

Radical Reactions and Single Electron Transfer (SET) Processes

Phenolic compounds can participate in radical reactions, often initiated by the abstraction of the phenolic hydrogen atom to form a phenoxyl radical. The stability of this radical intermediate is key to the feasibility of such reactions. The presence of electron-withdrawing groups can influence the stability of the resulting phenoxyl radical and the propensity of the phenol to undergo single electron transfer (SET) processes.

The search results provide insights into the radical reactions of related compounds. For example, studies on trifluoromethylphenols indicate their potential to form phenoxyl radicals. rsc.org The trifluoromethoxy group in this compound, being a strong electron-withdrawing group, would be expected to influence the stability of the corresponding phenoxyl radical.

Furthermore, the concept of single electron transfer (SET) is relevant. SET processes involve the transfer of a single electron from a donor to an acceptor molecule, generating radical ions. While direct evidence for SET processes involving this compound is not available in the search results, the general principles of SET in frustrated Lewis pair chemistry and with other donor-acceptor systems suggest that phenols can act as electron donors under certain conditions. chemrxiv.orglibretexts.org The electron-rich phenolic ring, despite the deactivating substituents, could potentially engage in SET with a suitable electron acceptor.

Atmospheric chemistry studies of related brominated and fluorinated compounds also highlight the potential for radical-initiated reactions, such as reactions with hydroxyl radicals. rsc.org While the specific mechanisms for this compound are not detailed, it is plausible that it could undergo similar atmospheric degradation pathways involving radical intermediates.

Table 2: Potential Radical and SET Reactions of this compound

Reaction TypeInitiating Species/ConditionPotential IntermediateExpected Outcome
Hydrogen AbstractionRadical Initiator (e.g., RO•)2-Bromo-6-(trifluoromethoxy)phenoxyl radicalDimerization or further reactions of the radical
Single Electron TransferStrong Electron AcceptorThis compound radical cationSubsequent follow-up reactions of the radical cation
Atmospheric ReactionHydroxyl Radical (•OH)Hydroxylated radical adduct or phenoxyl radicalDegradation products

Advanced Derivatization and Functionalization Strategies Utilizing 2 Bromo 6 Trifluoromethoxy Phenol

Synthesis of Complex Polyfunctionalized Aromatics

The strategic positioning of the bromine atom and the phenolic hydroxyl group on the aromatic ring of 2-bromo-6-(trifluoromethoxy)phenol offers multiple avenues for elaboration into highly functionalized aromatic systems. The bromine atom serves as a key handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Research findings have established that aryl bromides are effective coupling partners in numerous palladium-catalyzed reactions. This reactivity allows for the introduction of a wide array of substituents at the 2-position of the phenol (B47542) ring. For instance, the Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organohalide, can be employed to form new carbon-carbon bonds. Similarly, the Buchwald-Hartwig amination allows for the construction of carbon-nitrogen bonds, leading to complex aniline (B41778) derivatives. These protocols are known to tolerate a broad range of functional groups, making them suitable for use with multifunctional substrates like this compound.

The general applicability of these cross-coupling reactions suggests that this compound can be readily converted into diverse biaryl, arylalkene, and arylamine structures. The phenolic -OH group can either be protected during these transformations or utilized in subsequent reactions, such as etherification or esterification, to add another layer of molecular complexity. This dual functionality makes the compound a powerful linchpin for assembling polyfunctionalized aromatic molecules that are of interest in medicinal chemistry and materials science.

Table 1: Potential Cross-Coupling Reactions for Derivatization This table is generated based on established reactivity patterns for aryl bromides and phenols.

Reaction Name Reactant Partner Bond Formed Potential Product Class
Suzuki-Miyaura Coupling Arylboronic acid/ester C-C Biaryl compounds
Buchwald-Hartwig Amination Amine (primary/secondary) C-N N-Aryl amines
Sonogashira Coupling Terminal alkyne C-C (sp) Aryl alkynes
Heck Reaction Alkene C-C (sp²) Aryl alkenes
Stille Coupling Organostannane C-C Biaryl/vinyl aromatics
Williamson Ether Synthesis Alkyl halide C-O Aryl ethers

Construction of Spirocyclic Systems via Dearomatization

The construction of spirocyclic frameworks, which contain two rings sharing a single atom, is a significant challenge in organic synthesis. These three-dimensional structures are prevalent in numerous natural products with important biological activities. A powerful strategy for accessing these systems is the dearomatization of phenols. mdpi.com

Hypervalent iodine-mediated dearomatizing spirocyclization has emerged as a state-of-the-art method for transforming planar aromatic precursors into complex spirocyclic compounds. mdpi.com This process typically involves the oxidation of a phenol to a transient, highly reactive cyclohexadienone intermediate. If the phenol substrate contains a suitably positioned intramolecular nucleophile, it can trap this intermediate to forge the spirocyclic core in a single, efficient step.

In the context of this compound, this strategy could be applied by first tethering a nucleophilic side chain to the phenolic oxygen. Subsequent treatment with a hypervalent iodine reagent, such as phenyliodine diacetate (PIDA), would be expected to induce oxidative dearomatization. The tethered nucleophile would then attack the dienone, leading to the formation of a spirocycle. The bromine and trifluoromethoxy groups would remain as valuable functional handles for further elaboration of the spirocyclic product. This approach opens a pathway to novel, densely functionalized spirocyclic systems that would be difficult to access through other synthetic routes. mdpi.commdpi.com

Development of Fluorinated Building Blocks for Advanced Synthesis

Fluorinated compounds are of paramount importance in modern chemistry, with significant applications in the pharmaceutical, agrochemical, and materials science industries. alfa-chemistry.comsigmaaldrich.com The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, can profoundly alter a molecule's physical, chemical, and biological properties. alfa-chemistry.com The -OCF3 group, in particular, is highly valued in drug design as it can enhance metabolic stability, increase lipophilicity (which affects cell membrane permeability), and improve binding affinity to biological targets.

This compound is an exemplary fluorinated building block because it provides a direct method for incorporating the valuable trifluoromethoxy substituent into more complex molecules. bldpharm.com The compound serves as a bifunctional synthon: the trifluoromethoxy group imparts its unique electronic and steric properties, while the bromine atom acts as a versatile reactive site for further chemical modification, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net

The utility of this building block lies in its ability to serve as a platform for creating a library of diverse trifluoromethoxy-containing aromatics. By leveraging the cross-coupling reactions described previously, chemists can attach a wide variety of molecular fragments to the aromatic core, effectively using this compound as a foundational piece for constructing advanced, highly functionalized molecules. This makes it a crucial starting material for the synthesis of novel therapeutic agents, agrochemicals, and advanced polymers where the presence of a trifluoromethoxy group is desirable for optimal performance. sigmaaldrich.com

Applications in Advanced Organic Synthesis As a Synthetic Building Block

Precursor in Medicinal Chemistry Lead Generation

In the realm of medicinal chemistry, the quest for novel therapeutic agents often begins with the identification of lead compounds that can be chemically modified to optimize their pharmacological properties. 2-Bromo-6-(trifluoromethoxy)phenol serves as a valuable starting material in this process. The trifluoromethoxy group is of particular interest as it can enhance metabolic stability and membrane permeability of drug candidates. The bromine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around a core scaffold.

The presence of the trifluoromethoxy group in this compound is a key feature for the design and synthesis of novel fluorinated scaffolds. smolecule.com Fluorine-containing motifs are highly sought after in drug discovery due to their ability to modulate physicochemical and biological properties such as lipophilicity, metabolic stability, and binding affinity. smolecule.com The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can significantly influence the electronic environment of the aromatic ring, thereby affecting its interactions with biological targets.

Starting from this compound, chemists can employ a variety of synthetic strategies to construct more complex fluorinated molecules. The phenolic hydroxyl group can be alkylated, acylated, or used in etherification reactions. The bromine atom can be readily displaced or utilized in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide array of functional groups and the construction of diverse molecular frameworks.

A general synthetic route to a related compound, 2-Bromo-6-(2,2,2-trifluoroethoxy)phenol, involves the reaction of a brominated phenol (B47542) with 2,2,2-trifluoroethanol. smolecule.com This highlights a common strategy for introducing fluorinated moieties.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The synthesis of a series of analogs, where specific parts of a molecule are systematically varied, is central to this process. This compound is an ideal starting point for such studies.

The reactivity of the bromine atom allows for the systematic introduction of a wide range of substituents at the 2-position of the phenolic ring. By creating a library of analogs with different groups at this position, medicinal chemists can probe the steric and electronic requirements for optimal interaction with a biological target. Similarly, the phenolic hydroxyl group can be modified to explore the impact of different ether or ester functionalities on activity. This systematic approach enables the development of a comprehensive SAR profile, guiding the design of more potent and selective drug candidates.

Intermediate in Agrochemical Synthesis

The principles that make this compound valuable in medicinal chemistry also extend to the field of agrochemical synthesis. smolecule.com The incorporation of fluorine atoms into pesticides and herbicides can enhance their efficacy, metabolic stability, and environmental persistence. The trifluoromethoxy group is a favored substituent in the design of new agrochemicals.

As an intermediate, this compound can be used to synthesize a variety of active ingredients for crop protection. The synthetic handles provided by the bromine and hydroxyl groups allow for the construction of complex molecules with desired pesticidal or herbicidal properties. The unique combination of substituents on the aromatic ring can contribute to the molecule's specific mode of action and selectivity towards target organisms.

Applications in Materials Science and Specialty Chemical Production

The utility of this compound extends beyond the life sciences into the realm of materials science and the production of specialty chemicals. smolecule.com The presence of the trifluoromethoxy group can impart desirable properties to polymers and other materials, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

As a monomer or a precursor to monomers, this compound can be incorporated into polymer chains to create materials with tailored properties. The bromine atom can serve as a site for polymerization or for post-polymerization modification, allowing for the fine-tuning of the material's characteristics. In the production of specialty chemicals, this compound can be used as a starting material for the synthesis of unique dyes, pigments, or other functional molecules where the specific substitution pattern is crucial for performance.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-6-(trifluoromethoxy)phenol and for gaining insights into reaction mechanisms involving this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the bromine, trifluoromethoxy, and hydroxyl substituents. The electron-withdrawing nature of the bromine and trifluoromethoxy groups would deshield the aromatic protons, causing them to resonate at lower field. The coupling patterns (splitting of signals) between adjacent protons provide crucial information about their relative positions on the aromatic ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the bromine atom is expected to show a characteristic chemical shift, while the carbon of the trifluoromethoxy group will be identifiable by its coupling with the three fluorine atoms, resulting in a quartet. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

By analyzing the changes in chemical shifts and coupling constants during a reaction, NMR spectroscopy can be used to track the formation of intermediates and products, thus providing deep mechanistic insights. For instance, monitoring the disappearance of the phenolic proton signal can indicate its involvement in a reaction.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on established principles and data from similar compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5115 - 135
C-Br-110 - 120
C-OH-150 - 160
C-OCF₃-140 - 150
-OCF₃-~120 (quartet)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Byproduct Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

In the context of this compound, mass spectrometry is crucial for:

Confirming Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecule, confirming its elemental formula (C₇H₄BrF₃O). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by two mass units.

Reaction Monitoring: By analyzing samples from a reaction mixture at different time points, MS can be used to monitor the progress of a reaction involving this compound. The disappearance of the reactant's molecular ion peak and the appearance of the product's molecular ion peak can be tracked to determine reaction completion.

Byproduct Identification: During the synthesis of this compound or its subsequent reactions, various byproducts may be formed. MS, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is instrumental in identifying these impurities, even at low concentrations. Analysis of the fragmentation patterns of these byproducts can help in elucidating their structures.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak cluster. Common fragmentation pathways would likely involve the loss of the bromine atom, the trifluoromethoxy group, or a trifluoromethyl radical.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While obtaining a suitable single crystal of the parent this compound for X-ray diffraction can be challenging due to its physical state (often a liquid or low-melting solid), the structural analysis of its solid derivatives provides invaluable information about its bonding and three-dimensional arrangement in the solid state.

A notable example is the crystal structure analysis of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol, a Schiff base derivative of this compound. X-ray crystallographic studies on such derivatives reveal precise bond lengths, bond angles, and torsion angles within the molecule. This information confirms the connectivity of the atoms and provides insights into the conformation of the molecule in the crystalline state.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are crucial in determining the physical properties of the solid material. For instance, the presence of strong intermolecular hydrogen bonds involving the phenolic hydroxyl group can significantly influence the melting point and solubility of the compound. The trifluoromethoxy group can also participate in weak intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Reaction Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by absorbing infrared radiation or by inelastic scattering of monochromatic light (Raman effect).

For this compound, IR and Raman spectroscopy can be used to identify the characteristic vibrations of its key functional groups:

O-H stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-O stretch: The stretching vibration of the carbon-oxygen single bond of the phenol (B47542) is expected to appear in the 1200-1300 cm⁻¹ region.

C-F stretches: The trifluoromethoxy group will exhibit strong absorption bands in the IR spectrum, typically in the 1100-1300 cm⁻¹ range, corresponding to the C-F stretching vibrations.

Aromatic C=C stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

C-Br stretch: The carbon-bromine stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

In complex reaction systems, these characteristic vibrational bands can be used to monitor the progress of a reaction. For example, the disappearance of the O-H stretching band can indicate that the hydroxyl group has reacted. Similarly, the appearance of new bands can signal the formation of new functional groups in the product.

Addressing Spectroscopic Data Contradictions in Synthetic Batches

In the synthesis of this compound and other fine chemicals, it is not uncommon to encounter variations in spectroscopic data between different synthetic batches. These contradictions can arise from several factors:

Presence of Impurities: The most common cause of data discrepancies is the presence of residual starting materials, reagents, or byproducts. Even small amounts of impurities can give rise to extra signals in NMR spectra or additional peaks in mass spectra.

Polymorphism: For solid derivatives, different crystalline forms (polymorphs) can exhibit distinct IR and Raman spectra due to differences in their crystal lattice and intermolecular interactions.

Isomeric Impurities: The synthesis may produce small quantities of isomeric products, which have the same molecular weight but different substitution patterns. These isomers can be difficult to separate and may lead to complex and seemingly contradictory NMR spectra.

Instrumental Variations: Differences in instrument calibration, experimental parameters (e.g., solvent, concentration, temperature), and data processing methods can also contribute to minor variations in spectroscopic data.

To address these contradictions, a multi-technique approach is essential. Combining data from NMR, MS, and vibrational spectroscopy can provide a more complete picture of the sample's composition. For example, if an unexpected peak is observed in the NMR spectrum, MS can be used to determine if it corresponds to a species with a different molecular weight. Careful purification of the sample and re-acquisition of the spectra under standardized conditions are also crucial steps in resolving data inconsistencies.

Computational and Theoretical Studies on 2 Bromo 6 Trifluoromethoxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov DFT calculations can elucidate properties like molecular geometry, charge distribution, and vibrational frequencies. nih.gov For a molecule like 2-Bromo-6-(trifluoromethoxy)phenol, DFT methods, such as B3LYP, are instrumental in understanding how the electron-withdrawing bromine and trifluoromethoxy groups, combined with the electron-donating hydroxyl group, collectively influence the electron density of the aromatic ring.

Studies on other substituted phenols demonstrate that DFT is effective in predicting molecular structures, which can then be used to calculate other properties. researchgate.net The electronic properties derived from DFT, such as the distribution of electrostatic potential, can indicate the most likely sites for electrophilic or nucleophilic attack, thereby predicting the molecule's reactivity.

Illustrative Data for a Substituted Phenol (B47542) (Example)

Computational MethodBasis SetCalculated PropertyIllustrative Value
DFT (B3LYP)6-311++G(d,p)Dipole Moment2.5 D
DFT (B3LYP)6-311++G(d,p)Total Energy-1200 Hartrees

Note: The data in this table is illustrative for a generic substituted phenol and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energies and shapes of these orbitals are critical in determining how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be localized primarily on the phenoxide moiety, particularly the oxygen atom and the aromatic ring, making it the center for reactions with electrophiles. The LUMO, conversely, would be distributed across the aromatic ring, influenced by the electron-withdrawing substituents, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

FMO analysis is particularly useful in predicting the outcomes of pericyclic reactions and electrophilic aromatic substitutions. wikipedia.orgimperial.ac.uk Computational studies on substituted phenols have successfully used FMO concepts to rationalize reaction outcomes. chemrxiv.orgtandfonline.com

Illustrative FMO Data for a Halogenated Phenol (Example)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

The directing effects of substituents in electrophilic aromatic substitution are a classic topic in organic chemistry, and computational methods can provide quantitative predictions of regioselectivity. For this compound, the hydroxyl group is a strong ortho-, para-director, while the bromine and trifluoromethoxy groups are deactivating and also ortho-, para-directing. The interplay of these groups creates a complex regiochemical question.

Computational studies can model the transition states for electrophilic attack at the different available positions on the aromatic ring (ortho and para to the hydroxyl group). The position with the lowest activation energy will correspond to the major product. Studies on similarly complex phenols have shown that DFT calculations can accurately predict the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions. nih.govlibretexts.org For instance, research on the electrophilic substitution of substituted phenols has demonstrated that the regioselectivity can be rationalized by analyzing the stability of the intermediate carbocations (arenium ions). chemrxiv.orglibretexts.org

Investigation of Reaction Mechanisms and Transition States

Beyond predicting outcomes, computational chemistry can map out the entire energy landscape of a reaction, including intermediates and transition states. nih.gov For reactions involving this compound, this would involve calculating the geometries and energies of all stationary points along the reaction coordinate.

For example, in a nucleophilic substitution reaction, DFT calculations could elucidate whether the mechanism is SNAr or proceeds through another pathway. A computational study on the electrochemical methoxylation of phenols successfully used DFT to examine the reactivity of key intermediates, a phenoxyl radical and a phenoxenium ion, to rationalize the observed product selectivity. nih.gov Such studies provide deep mechanistic insights that are often difficult to obtain experimentally.

Conformational Analysis and Intermolecular Interactions

The trifluoromethoxy group and the adjacent hydroxyl and bromo groups in this compound create the potential for interesting conformational preferences and intermolecular interactions. The orientation of the hydroxyl group relative to the bulky ortho-substituents is of particular interest.

Computational studies on 2-substituted phenols have shown that intramolecular hydrogen bonding between the hydroxyl proton and the ortho-substituent can significantly influence the conformational landscape. acs.org In the case of this compound, there could be a weak intramolecular hydrogen bond between the phenolic hydrogen and the oxygen of the trifluoromethoxy group or the bromine atom. DFT calculations can determine the relative energies of different conformers and the energy barriers to their interconversion. acs.org Understanding these preferences is crucial as the reactivity of the molecule can be dependent on its dominant conformation.

Solvent Effects on Reactivity: Computational Modeling

Reactions are almost always carried out in a solvent, which can have a profound effect on reactivity and selectivity. Computational models can account for solvent effects, either implicitly or explicitly. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. mdpi.commolcas.org Explicit models involve including a number of solvent molecules around the solute, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

For this compound, the polarity of the solvent would be expected to influence reaction rates and equilibria. For example, a polar solvent would likely stabilize charged intermediates in an electrophilic substitution reaction, potentially altering the activation energies and regioselectivity compared to the gas phase. Computational studies on other phenols have demonstrated that including solvent models is essential for accurately reproducing experimental observations. rsc.orgacs.org

Future Directions and Emerging Research Areas

Chemo-, Regio-, and Stereoselective Transformations

The reactivity of 2-bromo-6-(trifluoromethoxy)phenol is governed by the electronic and steric influence of its substituents. The electron-withdrawing nature of the trifluoromethoxy group and the bromo atom, coupled with their steric bulk, dictates the accessibility and reactivity of the aromatic ring and the phenolic hydroxyl group. Future research is poised to explore a variety of selective transformations.

Chemoselectivity: The presence of multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the carbon-bromine bond—allows for a range of chemoselective reactions. For instance, selective O-functionalization (etherification, esterification) of the hydroxyl group can be achieved under basic conditions, leaving the C-Br bond intact for subsequent cross-coupling reactions. Conversely, conditions can be tailored for selective C-H functionalization of the aromatic ring or for reactions involving the C-Br bond, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while preserving the phenolic -OH. The development of orthogonal protection strategies will be crucial for achieving high chemoselectivity in multi-step syntheses.

Regioselectivity: The substitution pattern of the aromatic ring in this compound makes regioselective functionalization a key area of investigation. The hydroxyl group is a strong ortho-, para-director, while the bromo and trifluoromethoxy groups are deactivating ortho-, para-directors. This complex interplay of directing effects suggests that electrophilic aromatic substitution, if achievable under the deactivating influence of the substituents, would likely occur at the C4 position. Computational studies can aid in predicting the most favorable sites for substitution. chemrxiv.org The development of novel catalytic systems will be instrumental in controlling the regioselectivity of C-H activation and functionalization reactions on this electron-deficient ring system. oregonstate.edu

Stereoselectivity: While the parent molecule is achiral, the introduction of chiral centers through subsequent reactions is a promising avenue. For example, stereoselective alkylation or arylation at a position ortho or meta to the existing substituents could lead to atropisomeric compounds, which are of growing interest in catalysis and materials science. Furthermore, the phenolic hydroxyl group can act as a directing group in asymmetric catalysis, enabling stereoselective transformations on prochiral substrates that are coupled to the phenol (B47542). Research into chiral catalysts that can effectively control the stereochemistry of reactions involving this sterically demanding substrate will be a significant focus. nih.gov

A summary of potential selective transformations is presented in the table below:

Transformation TypePotential ReactionKey Challenges and Research Focus
Chemoselective O-Alkylation/AcylationDeveloping mild conditions to avoid side reactions at the C-Br bond.
Suzuki-Miyaura CouplingOptimizing catalyst systems for efficient coupling at the sterically hindered C-Br bond.
Regioselective Electrophilic Aromatic SubstitutionOvercoming the deactivating effect of the substituents to achieve substitution, likely at the C4 position.
Directed C-H FunctionalizationUtilizing the hydroxyl group as a directing group for ortho- or meta-C-H activation.
Stereoselective Asymmetric CatalysisDesigning chiral catalysts that can accommodate the steric bulk of the substrate to induce high enantioselectivity.
Atroposelective SynthesisExploring synthetic routes to create stable atropisomers through restricted rotation around a newly formed single bond.

Sustainable Synthesis Approaches

The development of green and sustainable synthetic routes to this compound and its derivatives is crucial for its potential large-scale applications. Current synthetic methods often rely on harsh reagents and generate significant waste. Future research will likely focus on several key areas to improve the environmental footprint of its synthesis.

One promising approach is the use of flow chemistry . Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes. google.com This technology could be particularly beneficial for potentially hazardous reactions, such as bromination or trifluoromethoxylation.

Another area of focus is the development of catalytic methods that replace stoichiometric reagents. For example, catalytic bromination using greener bromine sources and catalysts would be a significant improvement over traditional methods. Similarly, the direct trifluoromethoxylation of a corresponding phenol precursor using catalytic methods is a highly sought-after transformation in medicinal chemistry and would represent a major step forward in the sustainable synthesis of this compound. nih.gov

The use of alternative and greener solvents is also a key aspect of sustainable synthesis. Replacing hazardous solvents like dichloromethane (B109758) and chlorinated solvents with more benign alternatives such as supercritical fluids, ionic liquids, or bio-based solvents will be an important research direction.

Finally, exploring biocatalytic routes for the synthesis of precursors or for the direct functionalization of the phenol ring could offer highly selective and environmentally friendly alternatives to traditional chemical methods. While challenging for this specific substrate, the development of engineered enzymes for selective halogenation or hydroxylation is a rapidly advancing field.

Expansion into Novel Material and Biological (Synthetic) Applications

The unique combination of a bromo handle for further functionalization and a lipophilic, metabolically stable trifluoromethoxy group makes this compound an attractive building block for novel materials and biologically active molecules. bohrium.comscilit.com

Materials Science: The trifluoromethoxy group is known to impart desirable properties to materials, such as increased thermal stability, chemical resistance, and specific electronic characteristics. Future research could explore the incorporation of the this compound motif into polymers. For example, it could be used as a monomer in the synthesis of novel polycarbonates, polyesters, or polyethers with tailored properties. The bromine atom can also serve as a reactive site for grafting onto polymer backbones or for the preparation of functional coatings and surfaces. The development of liquid crystals and other advanced materials incorporating this moiety is another area of potential exploration. nih.gov

Biological (Synthetic) Applications: In medicinal chemistry, the trifluoromethoxy group is often used to enhance metabolic stability and membrane permeability of drug candidates. bohrium.comhovione.comnih.gov The this compound scaffold could serve as a starting point for the synthesis of new libraries of compounds for drug discovery. The bromine atom provides a convenient point for diversification through cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe structure-activity relationships. google.com Potential therapeutic areas to explore could include kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system, where the properties of the trifluoromethoxy group are particularly advantageous. The development of novel agrochemicals is another promising application area, as fluorinated compounds often exhibit enhanced biological activity.

A table summarizing potential applications is provided below:

Application AreaPotential UseRationale for Use
Materials Science Monomer for high-performance polymersTrifluoromethoxy group enhances thermal and chemical stability.
Functional coatingsBromo group allows for covalent attachment to surfaces.
Liquid crystalsAnisotropic shape and electronic properties of the molecule.
Biological (Synthetic) Applications Scaffolds for drug discoveryTrifluoromethoxy group improves metabolic stability and lipophilicity; bromo group allows for chemical diversification.
AgrochemicalsFluorinated compounds often show enhanced pesticidal or herbicidal activity.
Probes for chemical biologyThe unique spectroscopic signature of fluorine can be used in 19F NMR studies of biological systems.

Q & A

Q. What are the recommended solvent systems for recrystallizing 2-Bromo-6-(trifluoromethoxy)phenol to achieve high purity?

Methodological Answer: Polar aprotic solvents such as dichloromethane or ethyl acetate, combined with hexane for gradient crystallization, are effective. Slow evaporation under controlled temperature (20–25°C) minimizes impurities. Safety protocols, including fume hood use and PPE, must align with MSDS guidelines due to the compound’s toxicity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm bromine and trifluoromethoxy group positions. IR spectroscopy identifies phenolic O-H stretches (3200–3600 cm1^{-1}). Single-crystal X-ray diffraction (via SHELXL) resolves stereoelectronic effects, particularly for metal complexes .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Always use chemical fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with water for 15+ minutes. Store in airtight containers away from oxidizers, and dispose via licensed hazardous waste services .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

Methodological Answer: Brominated byproducts (e.g., di-substituted isomers) and unreacted precursors are typical. HPLC with UV detection (λ = 254 nm) or GC-MS using a DB-5 column can separate and identify these impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

Methodological Answer: Combine experimental NMR with density functional theory (DFT) calculations (e.g., using Gaussian09) to model chemical shifts. Cross-validate with X-ray crystallography (via SHELXL) to resolve ambiguities arising from dynamic effects or substituent interactions .

Q. What strategies optimize the synthesis of Schiff base ligands from this compound for coordination chemistry applications?

Methodological Answer: React the phenol with 2-isopropylaminoethylamine in ethanol under reflux (70°C, 24 hrs) to form the Schiff base. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7). Chelation with Cd(II) in methanol yields polymeric complexes, characterized by IR and X-ray diffraction .

Q. How does the electron-withdrawing trifluoromethoxy group influence the phenolic O-H acidity in this compound compared to unsubstituted phenol?

Methodological Answer: The trifluoromethoxy group increases acidity via inductive effects. Measure pKa using potentiometric titration in aqueous ethanol. Compare to Hammett parameters (σm_m = 0.45 for CF3_3O), showing a ~2–3 unit decrease in pKa relative to phenol .

Q. What crystallographic challenges arise when determining the structure of metal complexes derived from this compound, and how can SHELXL refinement address them?

Methodological Answer: Heavy atoms (Br, Cd) cause absorption errors. Use multi-scan corrections (SADABS) and high-resolution data (θ > 25°). In SHELXL, refine anisotropic displacement parameters and apply TWIN/BASF commands for twinned crystals. Validate with R1_1 < 0.05 and wR2_2 < 0.12 .

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